ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative with a complex substitution pattern. The core structure includes:
- A 4-phenyl group at position 4 of the triazole ring.
- A sulfanylacetate ester at position 3.
- A 4-nitrophenylformamido-methyl group at position 5.
This compound is part of a broader class of triazole-based molecules studied for diverse biological activities, including antimicrobial, hypoglycemic, and immunomodulatory properties .
Properties
IUPAC Name |
ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-2-30-18(26)13-31-20-23-22-17(24(20)15-6-4-3-5-7-15)12-21-19(27)14-8-10-16(11-9-14)25(28)29/h3-11H,2,12-13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHXLQHURRZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzoyl chloride and an amine derivative of the triazole ring.
Formation of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acid derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The triazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions can result in the compound’s antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among triazole derivatives lie in substituents at positions 4 and 5, as well as the nature of the ester or salt moiety. Below is a comparative analysis:
Key Observations :
- Nitro vs.
- Ester vs. Salt Forms : Piperidinium or calcium salts (e.g., Tryfuzol® and GKP-240) enhance bioavailability in aqueous formulations, whereas ethyl esters (target compound) may improve lipid membrane permeability .
- Antifungal vs. Hypoglycemic Activity : Decylthio and morpholine groups favor antifungal action, while purine-linked substituents target glucose metabolism .
Reaction Efficiency :
- Yields for the target compound (~57% ) are comparable to analogs like compound 18 (57% yield) but lower than Tryfuzol® derivatives optimized for scale-up .
Analytical Characterization
HPLC Methods :
- Piperidinium analogs (Tryfuzol®) use HPLC-DAD with C18 columns and phosphate buffer (λ = 254 nm) .
- The target compound may require method optimization due to the nitro group’s strong UV absorption (~400 nm) .
Spectroscopic Data :
- IR: The target compound’s C=O (ester) and NO₂ stretches (1520 cm⁻¹) align with analogs like compound 18 .
- ¹H NMR : Aromatic protons of the 4-nitrophenyl group resonate at δ 8.2–8.4 ppm, distinct from fluorophenyl analogs (δ 7.1–7.3 ppm) .
Biological Activity
Ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a sulfanyl group , and a nitrophenyl substituent , which contribute to its unique chemical behavior. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known for its ability to inhibit certain enzymes, particularly those involved in fungal cell wall synthesis, while the nitrophenyl group may enhance its reactivity and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to be effective against various fungal strains, including Candida spp. A study demonstrated that certain triazole-containing compounds displayed better efficacy than established antifungal agents like Fluconazole and Ketoconazole .
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits selective cytotoxic effects against cancer cell lines. For example, in vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization . The compound's structure facilitates strong interactions with cellular components, which may lead to enhanced anticancer activity.
Case Studies
- Antifungal Efficacy : In a comparative study, a series of triazole derivatives were evaluated for their antifungal activity against Candida spp. This compound was found to have an IC50 value lower than that of standard antifungal drugs, indicating potent antifungal activity .
- Anticancer Potential : Another study focused on the anticancer properties of triazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
